(6-Isopropoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Description
(6-Isopropoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
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Biological Activity
The compound (6-Isopropoxypyridin-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone represents a novel chemical entity with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into key components:
- Isopropoxypyridine : A pyridine derivative that enhances solubility and bioavailability.
- Oxadiazole Ring : Known for diverse biological activities including anticancer and antimicrobial effects.
- Piperidine Moiety : Often associated with central nervous system activity.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, a study highlighted that oxadiazole derivatives demonstrated cytotoxicity against various cancer cell lines, including colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549), with IC50 values ranging from 2.76 to 9.27 µM . The specific compound under discussion may share similar mechanisms due to its structural features.
Antibacterial Properties
The antibacterial activity of oxadiazole derivatives has been well-documented. In vitro studies have shown that compounds containing the oxadiazole ring can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited antibacterial efficacy with inhibition rates exceeding 90% against specific bacterial strains at concentrations as low as 50 µg/mL . The proposed compound's structure suggests it may possess similar antibacterial properties.
Other Biological Activities
- Anti-inflammatory Effects : Some oxadiazole derivatives have been reported to exhibit anti-inflammatory activity by inhibiting cyclooxygenases (COX) .
- Neuroprotective Effects : Compounds with similar structures have shown potential in neuroprotection, possibly through modulation of neurotransmitter systems .
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit enzymes like histone deacetylases (HDAC) and carbonic anhydrases (CA), which are crucial in cancer progression and inflammation .
- Receptor Modulation : The piperidine component is known to interact with various neurotransmitter receptors, potentially affecting central nervous system functions .
Study 1: Anticancer Efficacy
In a comparative study involving various oxadiazole derivatives, one compound showed a remarkable IC50 value against several cancer cell lines, indicating its potential as an anticancer agent. The study utilized a panel of human tumor cell lines to evaluate cytotoxic effects, revealing that modifications to the oxadiazole ring significantly enhanced activity .
Study 2: Antibacterial Screening
Another research effort focused on the antibacterial properties of related compounds. The study reported that specific oxadiazole derivatives demonstrated superior antibacterial activity compared to traditional antibiotics in both Gram-positive and Gram-negative bacteria .
Data Tables
Biological Activity | Compound | IC50 Value (µM) | Target |
---|---|---|---|
Anticancer | Oxadiazole Derivative A | 2.76 | Colon Adenocarcinoma (HT-29) |
Anticancer | Oxadiazole Derivative B | 9.27 | Lung Adenocarcinoma (A549) |
Antibacterial | Compound C | <50 | Various Bacteria |
Properties
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16(2)30-21-11-10-19(14-25-21)24(29)28-12-6-8-18(15-28)13-22-26-23(27-31-22)20-9-5-4-7-17(20)3/h4-5,7,9-11,14,16,18H,6,8,12-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEHDAOGVGDGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CN=C(C=C4)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.